N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-5-methyl-1H-pyrazole-3-carbohydrazide
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Overview
Description
N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by its unique structure, which includes two pyrazole rings connected by a methylene bridge and a carbohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 5-methyl-1H-pyrazole-3-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazides or amines. Substitution reactions can lead to a variety of substituted pyrazole derivatives .
Scientific Research Applications
N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
5-Methyl-1H-pyrazole-3-carbohydrazide: Another precursor used in the synthesis.
Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents or functional groups.
Uniqueness
N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C11H14N6O |
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Molecular Weight |
246.27 g/mol |
IUPAC Name |
N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H14N6O/c1-7-4-10(14-13-7)11(18)15-12-5-9-6-17(3)16-8(9)2/h4-6H,1-3H3,(H,13,14)(H,15,18)/b12-5+ |
InChI Key |
BKCDDVAIMPMHEX-LFYBBSHMSA-N |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CN(N=C2C)C |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CN(N=C2C)C |
Origin of Product |
United States |
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